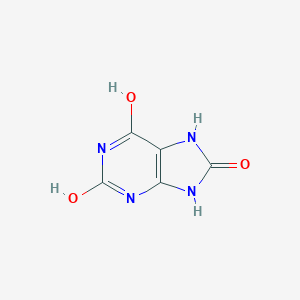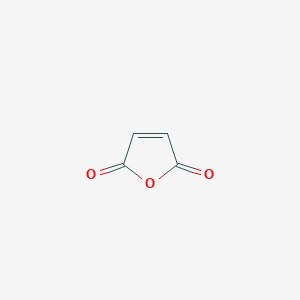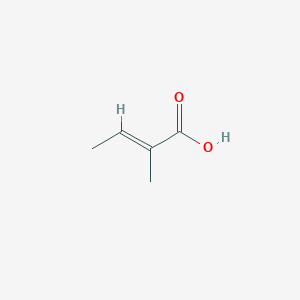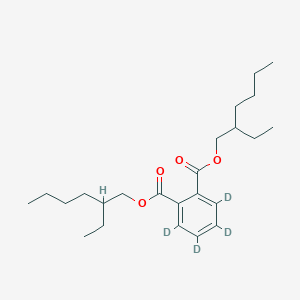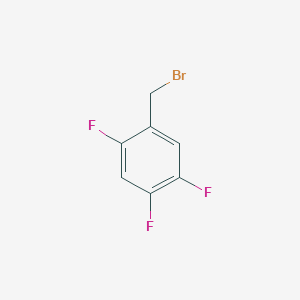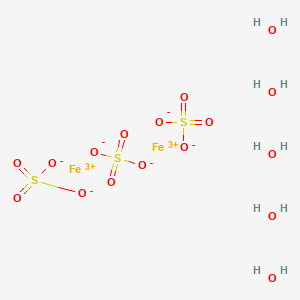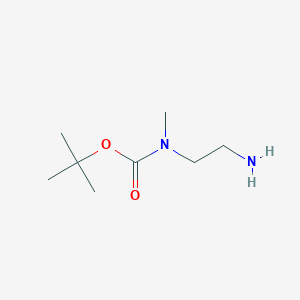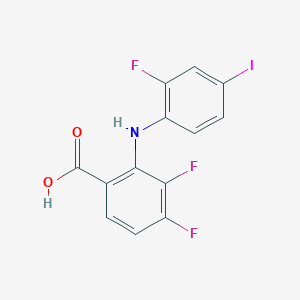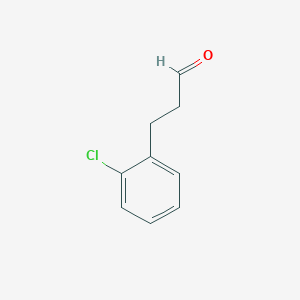
3-(2-Chlorophenyl)propanal
Vue d'ensemble
Description
3-(2-Chlorophenyl)propanal is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 . The compound is used for research and development and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Studies
- Research on similar chlorophenyl compounds involves studying their molecular structure and spectroscopic properties. For instance, (Sivakumar et al., 2021) analyzed the molecular structure and spectroscopic characteristics of a related compound, offering insights into its stability and charge distribution Sivakumar et al., 2021.
Antimicrobial and Antifungal Activities
- Some chlorophenyl derivatives exhibit antimicrobial and antifungal activities. For example, a study by (Viji et al., 2020) found that a related compound demonstrated antibacterial and antifungal effects Viji et al., 2020.
Nonlinear Optical Properties
- Chlorophenyl compounds can have interesting nonlinear optical properties. A study by (Mary et al., 2014) explored the nonlinear optical properties of a related chlorophenyl compound, indicating potential applications in optical technologies Mary et al., 2014.
Biological Activity and Molecular Docking
- Some chlorophenyl compounds are investigated for their biological activities using molecular docking techniques. Research by (Jayasudha et al., 2020) explored the binding ability of a related compound with various proteins, indicating its potential biological activities Jayasudha et al., 2020.
Luminescent Properties in Complexes
- Chlorophenyl compounds can contribute to the luminescent properties of complexes. A study by (Kunpen, 2015) demonstrated how a related compound influences the luminescent properties of europium ions Kunpen, 2015.
Chemical Reactivity and Electronic Properties
- The chemical reactivity and electronic properties of chlorophenyl compounds are a focus of research, as seen in a study by (Adole et al., 2020), which investigated the electronic and reactive nature of a similar compound Adole et al., 2020.
Potential in Drug Development
- Some chlorophenyl derivatives are explored for their potential in drug development, such as the discovery of a nonpeptide agonist of the GPR14/urotensin-II receptor by (Croston et al., 2002) Croston et al., 2002.
Safety and Hazards
The safety data sheet for a related compound, 3-(3-Chlorophenyl)propionaldehyde, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCADRZXDZQALMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618926 | |
| Record name | 3-(2-Chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157433-36-8 | |
| Record name | 3-(2-Chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


